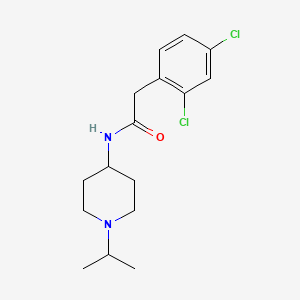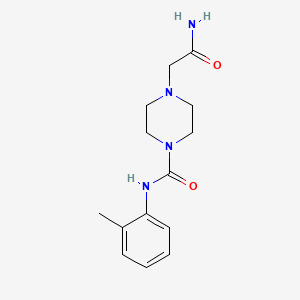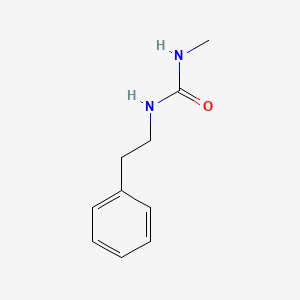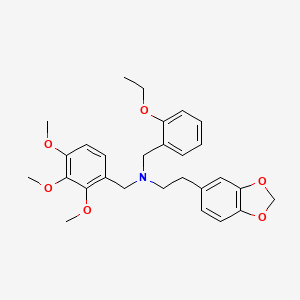![molecular formula C21H24N2O2 B5232459 N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide, also known as GW841819X, is a selective and potent agonist of the serotonin 5-HT2C receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide acts as a selective and potent agonist of the serotonin 5-HT2C receptor. Activation of this receptor has been shown to regulate various physiological processes, including appetite, mood, and cognition. N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. In addition, it has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the development of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has several advantages for lab experiments. It is highly selective and potent, which makes it ideal for studying the specific effects of serotonin 5-HT2C receptor activation. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective agonists of the serotonin 5-HT2C receptor. Additionally, future studies could focus on the identification of the specific signaling pathways and mechanisms involved in the effects of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide on neuronal function and behavior.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide is a selective and potent agonist of the serotonin 5-HT2C receptor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the serotonin 5-HT2C receptor, which regulates various physiological processes. Future studies could focus on its potential use in the treatment of other neurological disorders and the identification of specific signaling pathways and mechanisms involved in its effects.
Métodos De Síntesis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide involves several steps. The first step is the condensation of 2-(1H-indol-3-yl)ethanamine with 4-isobutoxybenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been found to improve cognitive function and memory in rats. Furthermore, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been investigated for its potential use in the treatment of obesity and diabetes.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)14-25-18-9-7-16(8-10-18)21(24)22-12-11-17-13-23-20-6-4-3-5-19(17)20/h3-10,13,15,23H,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIBPMGPHRCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)



![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)